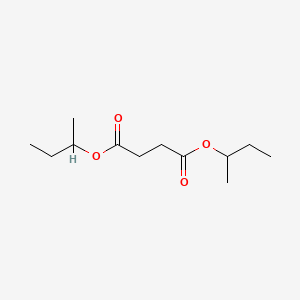

Di-sec-butyl succinate

CAS No.: 626-31-3

Cat. No.: VC3761567

Molecular Formula: C12H22O4

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 626-31-3 |

|---|---|

| Molecular Formula | C12H22O4 |

| Molecular Weight | 230.3 g/mol |

| IUPAC Name | dibutan-2-yl butanedioate |

| Standard InChI | InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 |

| Standard InChI Key | PJZURRKQOJYGAU-UHFFFAOYSA-N |

| SMILES | CCC(C)OC(=O)CCC(=O)OC(C)CC |

| Canonical SMILES | CCC(C)OC(=O)CCC(=O)OC(C)CC |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Di-sec-butyl succinate is identified by the CAS Registry Number 626-31-3 and has the molecular formula C₁₂H₂₂O₄ . This compound is registered in the PubChem database with the identifier CID 94181, confirming its recognition within standardized chemical databases . As a diester, it features two sec-butyl groups connected to a succinate backbone, creating a symmetric molecular structure with specific stereochemical properties.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific and industrial contexts, reflecting various naming conventions in chemistry. These include:

-

Dibutan-2-yl butanedioate

-

Butanedioic acid, bis(1-methylpropyl) ester

-

Succinic acid, di-sec-butyl ester

-

Di-sec-butylsuccinate

-

Di(sec-butyl) succinate

This diversity in nomenclature highlights the compound's relevance across different chemical classification systems and applications.

Physical and Chemical Properties

Fundamental Properties

Di-sec-butyl succinate possesses a molecular weight of 230.30 g/mol, calculated based on its atomic composition . The structure consists of a four-carbon chain (butanedioic acid) with two sec-butyl groups attached via ester linkages at each end of the molecule.

Table 1: Fundamental Properties of Di-sec-butyl succinate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₄ | |

| Molecular Weight | 230.30 g/mol | |

| CAS Number | 626-31-3 | |

| PubChem CID | 94181 | |

| MDL Number | MFCD28972105 |

Structural Comparison with Related Compounds

Di-sec-butyl succinate differs from its structural isomer, di-tert-butyl succinate (CAS: 926-26-1), primarily in the arrangement of carbon atoms in the butyl groups . While di-sec-butyl succinate contains secondary butyl groups (with the branching point at the second carbon), di-tert-butyl succinate features tertiary butyl groups (with three methyl groups attached to a central carbon) . This structural difference significantly affects their physical properties, reactivity patterns, and potential applications.

The structural variations between these compounds influence their steric hindrance, which affects reaction rates and mechanisms in which these molecules participate. The tertiary butyl groups in di-tert-butyl succinate create greater steric bulk around the ester linkages compared to the secondary butyl groups in di-sec-butyl succinate.

Synthesis and Production

Comparison with Di-tert-butyl Succinate Synthesis

The synthesis of the related compound di-tert-butyl succinate involves proton-catalyzed esterification of succinic acid with isobutene . This process presents several challenges including:

-

High heat evolution during acid addition, requiring careful temperature control

-

Formation of isobutene polymerization products

-

Time-consuming and energy-intensive workup procedures

These challenges highlight the complexity involved in the synthesis of dialkyl succinates, which likely extends to di-sec-butyl succinate production as well, though potentially with different specific considerations given the structural differences between sec-butyl and tert-butyl groups.

| Quantity | Price (USD) | Availability | Vendor |

|---|---|---|---|

| 1g | $115.90 | 8-12 weeks | Aladdin Scientific |

| 5g | $399.90 | 8-12 weeks | Aladdin Scientific |

| 25g | Not specified | 8-12 weeks | Aladdin Scientific |

This pricing structure reflects the specialized nature of the compound and the resources required for its production and purification.

Chemical Reactivity

Characteristic Reactions

As a diester, di-sec-butyl succinate can participate in several reaction types:

-

Hydrolysis: Under acidic or basic conditions, the ester groups can undergo hydrolysis to yield succinic acid and sec-butanol.

-

Transesterification: Exchange of the sec-butyl groups with other alcohols in the presence of appropriate catalysts.

-

Reduction: The ester groups can be reduced to alcohols using appropriate reducing agents.

-

Amidation: Reaction with amines to form the corresponding amides.

The reactivity is influenced by the steric hindrance of the sec-butyl groups, which affects the accessibility of the ester carbonyl groups to nucleophilic attack.

Analytical Considerations

Identification Methods

Di-sec-butyl succinate can be identified and characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic signals for the ester linkages and the sec-butyl groups.

-

Infrared (IR) Spectroscopy: Identifies the characteristic ester carbonyl stretching frequencies.

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns specific to this compound.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity determination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume